1,2-Benzoxazole-5-carboxylic acid

Vue d'ensemble

Description

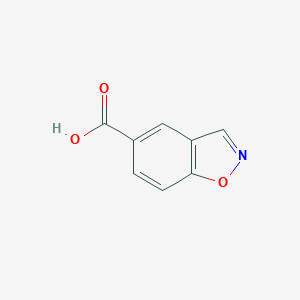

1,2-Benzoxazole-5-carboxylic acid is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to an oxazole ring, with a carboxylic acid group attached to the fifth position of the oxazole ring. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,2-Benzoxazole-5-carboxylic acid can be synthesized through various methods. One common approach involves the condensation of 2-aminophenol with carboxylic acids or their derivatives under specific reaction conditions. For instance, the reaction between 2-aminophenol and aromatic aldehydes in the presence of catalysts such as titanium tetraisopropoxide and mesoporous titania–alumina mixed oxide at 50°C can yield 2-substituted benzoxazoles . Another method involves the use of nano-ZnO as a catalyst in the reaction between 1-formyl-9H-pyrido[3,4-b]indole and 2-aminophenol in dimethylformamide at 100°C .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The choice of catalysts and solvents, as well as reaction temperatures, are crucial factors in scaling up the production process.

Analyse Des Réactions Chimiques

Types of Reactions

1,2-Benzoxazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups such as alcohols.

Substitution: The benzoxazole ring can undergo substitution reactions, where different substituents replace the hydrogen atoms on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts like metal catalysts and ionic liquids . Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized benzoxazole derivatives, while reduction reactions can produce alcohol derivatives.

Applications De Recherche Scientifique

Synthesis of 1,2-Benzoxazole-5-Carboxylic Acid Derivatives

The synthesis of 1,2-benzoxazole derivatives has been a focal point of research due to their pharmacological significance. Various synthetic methodologies have been developed that utilize 2-aminophenol as a precursor. Recent advancements include:

- Nanocatalysis : The use of nanocatalysts has been shown to enhance yields and reduce reaction times. For instance, a magnetic solid acid nanocatalyst has demonstrated high efficiency in synthesizing benzoxazole derivatives with yields exceeding 80% under mild conditions .

- Green Chemistry Approaches : Several studies have reported solvent-free methods for synthesizing benzoxazole derivatives, emphasizing eco-friendly practices. For example, potassium-ferrocyanide-catalyzed reactions have achieved yields between 87% and 96% in under two minutes .

Biological Activities

This compound and its derivatives exhibit a range of biological activities that make them promising candidates for drug development:

- Anti-inflammatory Activity : Research indicates that certain derivatives exhibit significant anti-inflammatory properties. For instance, 2-(3-chlorophenyl)benzoxazole-5-carboxylic acid demonstrated an IC50 value comparable to ibuprofen . This suggests potential applications in treating inflammatory diseases.

- Cytotoxic Effects : Compounds derived from this compound have shown cytotoxic activity against various cancer cell lines. Notably, one derivative displayed an IC50 value of 1.54 μM against human prostate carcinoma cells, outperforming standard chemotherapeutic agents like doxorubicin .

Mechanistic Insights

Molecular docking studies provide insights into the binding interactions between benzoxazole derivatives and their biological targets. These studies reveal favorable interactions with key enzymes involved in inflammation and cancer progression, such as Cyclooxygenase-2 (COX-2) and aldo-keto reductases .

Therapeutic Applications

The therapeutic potential of this compound extends beyond anti-inflammatory and anticancer properties:

- Antimicrobial Activity : Some derivatives exhibit antimicrobial effects, making them candidates for developing new antibiotics or antifungal agents .

- Antioxidant Properties : The antioxidant capabilities of benzoxazole compounds suggest potential applications in combating oxidative stress-related diseases .

Case Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various halogenated phenylbenzoxazole-5-carboxylic acids. The compound 2-(3-chlorophenyl)benzoxazole-5-carboxylic acid was found to have an IC50 value of 0.103 mM, indicating significant anti-inflammatory activity comparable to ibuprofen .

Case Study 2: Cytotoxicity Against Cancer Cells

Another study focused on the cytotoxic effects of benzoxazole derivatives on human prostate carcinoma cells (22Rv1). The compound exhibited a selectivity index of 57.74, highlighting its potential as a targeted cancer therapy agent .

Mécanisme D'action

The mechanism of action of 1,2-Benzoxazole-5-carboxylic acid involves its interaction with various molecular targets and pathways. The benzoxazole scaffold allows efficient interaction with biological targets through π-π stacking or π-cation interactions with host molecules. The oxygen and nitrogen atoms in the oxazole ring act as hydrogen bond acceptors, facilitating non-covalent interactions with enzymes and proteins . These interactions can inhibit the activity of enzymes such as DNA topoisomerases, protein kinases, and cyclooxygenases, leading to therapeutic effects in diseases like cancer and inflammation .

Comparaison Avec Des Composés Similaires

1,2-Benzoxazole-5-carboxylic acid can be compared with other similar compounds such as:

Benzimidazole: Similar in structure but contains a nitrogen atom instead of an oxygen atom in the ring.

Benzisoxazole: Contains an isoxazole ring instead of an oxazole ring.

Benzothiazole: Contains a sulfur atom in place of the oxygen atom in the ring.

The uniqueness of this compound lies in its specific interactions with biological targets and its diverse range of applications in various fields.

Activité Biologique

1,2-Benzoxazole-5-carboxylic acid is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a benzoxazole ring fused with a carboxylic acid group, which contributes to its biological activity. The structural formula is represented as follows:

This compound is characterized by its electron-rich heterocyclic structure, which plays a crucial role in its interaction with various biological targets.

This compound exhibits multiple mechanisms of action due to its ability to interact with various enzymes and proteins:

- DNA Topoisomerases : It inhibits DNA topoisomerases, enzymes critical for DNA replication and transcription. This inhibition can lead to the induction of apoptosis in cancer cells.

- Histone Deacetylases (HDACs) : The compound has shown potential as an HDAC inhibitor, which can affect gene expression and contribute to the suppression of tumor growth .

- Protein Kinases : It interacts with several protein kinases involved in signaling pathways that regulate cell proliferation and survival.

Anticancer Activity

Numerous studies have demonstrated the anticancer properties of this compound across various cancer cell lines:

- Cell Lines Tested : The compound has been evaluated against breast cancer (MCF-7), lung cancer (A549), liver cancer (HepG2), and prostate cancer (PC3) cells among others .

- IC50 Values : Some derivatives of benzoxazole have shown IC50 values ranging from 25.72 μM to 0.062 μM against specific cancer cell lines, indicating significant cytotoxicity .

| Cell Line | IC50 Value (μM) | Effect |

|---|---|---|

| MCF-7 | 25.72 | Induces apoptosis |

| U87 | 45.2 | Moderate cytotoxicity |

| HepG2 | Varies | Significant inhibition |

Antimicrobial Activity

This compound also exhibits antimicrobial properties:

- Mechanism : It disrupts essential biochemical pathways in microbial cells through enzyme inhibition.

- Broad Spectrum : The compound has shown effectiveness against various bacterial strains and fungi, suggesting potential as a new class of antimicrobial agents .

Case Studies

- Study on Cancer Cell Lines : A study assessed the effects of several benzoxazole derivatives on human cancer cell lines. The results indicated that compounds BNZ-2 and BNZ-4 had significant cytotoxic effects with IC50 values below 0.6 μM after four days of treatment .

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial activity of benzoxazole derivatives against common pathogens. Results showed that modifications to the benzoxazole scaffold enhanced binding affinity to target enzymes, leading to increased antimicrobial efficacy.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates:

- Absorption and Distribution : The compound is absorbed well in vivo and can reach target tissues effectively due to its lipophilicity.

- Metabolism : It undergoes biotransformation primarily via cytochrome P450 enzymes in the liver, producing active metabolites that contribute to its therapeutic effects .

Propriétés

IUPAC Name |

1,2-benzoxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-8(11)5-1-2-7-6(3-5)4-9-12-7/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUODCXVXSZEMHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.